1-(4-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
Description
This compound features a piperidine core substituted with a 4-chlorobenzenesulfonyl group and a 1,2,4-oxadiazole ring bearing a 4-methoxyphenyl moiety. Its structural complexity suggests utility in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide and heterocyclic interactions.
Properties
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-27-17-6-2-14(3-7-17)19-22-20(28-23-19)15-10-12-24(13-11-15)29(25,26)18-8-4-16(21)5-9-18/h2-9,15H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTCWAOSICHROS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an amine, formaldehyde, and a ketone or aldehyde react to form the piperidine structure.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the piperidine derivative.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methoxy group.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(4-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis of Piperidine-Oxadiazole Derivatives
Key structural variations among analogs include:
- Sulfonyl vs.
- Oxadiazole Substituents: 4-Methoxyphenyl (target compound): Enhances electron density, favoring π-π stacking or hydrogen bonding. Thienyl (e.g., 4-[3-(thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine): Heterocyclic substitution alters solubility and may modulate target selectivity .
Pharmacokinetic and Physicochemical Properties
| Compound Name | Molecular Weight | logP<sup>a</sup> | Key Substituents | Notes |
|---|---|---|---|---|
| Target Compound | 453.89<sup>b</sup> | 3.2 (predicted) | 4-Cl-benzenesulfonyl, 4-MeO-phenyl | High polarity due to sulfonyl group |
| 1-(2-Cl-4-F-benzoyl)-4-[3-(4-MeO-phenyl)OX] | 429.87 | 2.8 | Benzoyl, 4-MeO-phenyl | Increased lipophilicity from F/Cl |
| 4-[3-(4-Cl-phenyl)OX]piperidine HCl | 300.19 | 1.5 | 4-Cl-phenyl | Simplified structure, lower molecular weight |
| JW74 [3] | ~550 (estimated) | 4.1 | Triazole-morpholine, 4-Me-phenyl | Targets β-catenin destruction complex |
<sup>a</sup> Predicted using fragment-based methods.
<sup>b</sup> Calculated from molecular formula C20H19ClN3O4S.
Biological Activity
The compound 1-(4-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a sulfonyl group attached to a chlorobenzene ring, a piperidine core, and an oxadiazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and enzyme inhibitory effects, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃ClN₄O₃S |
| Molecular Weight | 348.80 g/mol |
| IUPAC Name | This compound |
The presence of the chlorobenzene and methoxyphenyl groups contributes to the compound's lipophilicity, enhancing its membrane permeability and potential bioactivity.
Antibacterial Activity
Research indicates that compounds containing oxadiazole and piperidine moieties exhibit significant antibacterial properties. A study demonstrated that derivatives of oxadiazole showed moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The synthesized compounds presented IC50 values indicating effective inhibition against these bacteria, showcasing their potential as antibacterial agents .
| Bacterial Strain | Activity Level | IC50 (µM) |
|---|---|---|
| Salmonella typhi | Moderate | 2.14 |
| Bacillus subtilis | Strong | 0.63 |
Antifungal Activity
While specific data on antifungal activity for this compound is limited, related studies on oxadiazole derivatives suggest potential antifungal properties. The oxadiazole ring is known for its efficacy against fungal pathogens due to its ability to disrupt cellular processes.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. In a comparative study of various synthesized compounds containing similar moieties, some derivatives exhibited strong AChE inhibition with IC50 values significantly lower than standard reference compounds.
| Enzyme | Compound IC50 (µM) | Reference IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 6.28 | Thiourea (21.25) |
| Urease | 2.14 | Thiourea (21.25) |
These findings suggest that the compound may serve as a lead for developing new therapeutic agents targeting neurodegenerative diseases and conditions influenced by urease activity.
Case Studies
One notable case study involved synthesizing a series of compounds based on the oxadiazole and piperidine frameworks. The study utilized various spectroscopic techniques (NMR, IR) for structural elucidation and conducted docking studies to predict interactions with target proteins. The results indicated promising binding affinities with key amino acids in target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
